

## Physicochemical Properties of Hydroxy-Trimethoxyflavanone Isomers: A Technical Guide

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For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **3-Hydroxy-4',5,7-trimethoxyflavanone** is not readily available in the current scientific literature. This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological activities of its closely related and more extensively studied isomers: 3'-Hydroxy-5,7,4'-trimethoxyflavone and 3-Hydroxy-5,7,4'-trimethoxyflavone. The information presented herein serves as a valuable reference for understanding the characteristics of this class of compounds.

## **Quantitative Physicochemical Data**

The following tables summarize the available quantitative data for two key isomers of hydroxy-trimethoxyflavanone. These properties are crucial for predicting the behavior of these compounds in biological systems and for designing formulation and delivery strategies.

Table 1: Physicochemical Properties of 3'-Hydroxy-5,7,4'-trimethoxyflavone



Property	Value	Source
Molecular Formula	C18H16O6	PubChem[1]
Molecular Weight	328.3 g/mol	PubChem[1]
XLogP3	1.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	6	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces[2]
PTP1B Inhibitory Activity (IC50)	1.85 μmol/L	ChemFaces

Table 2: Physicochemical Properties of 3-Hydroxy-5,7,4'-trimethoxyflavone

Property	Value	Source
Molecular Formula	C18H16O6	MedChemExpress[3]
Molecular Weight	328.32 g/mol	MedChemExpress[3]
Appearance	Light yellow to yellow solid	MedChemExpress[3]
Solubility in DMSO	100 mg/mL (304.58 mM)	MedChemExpress[3]
BCRP Inhibition in MDCK2 cells (IC50)	12.4 μΜ	MedChemExpress[3]
Cytotoxicity against HT-29 cells	Data available, specific values not provided in the snippet.	MedChemExpress[3]

## **Experimental Protocols**



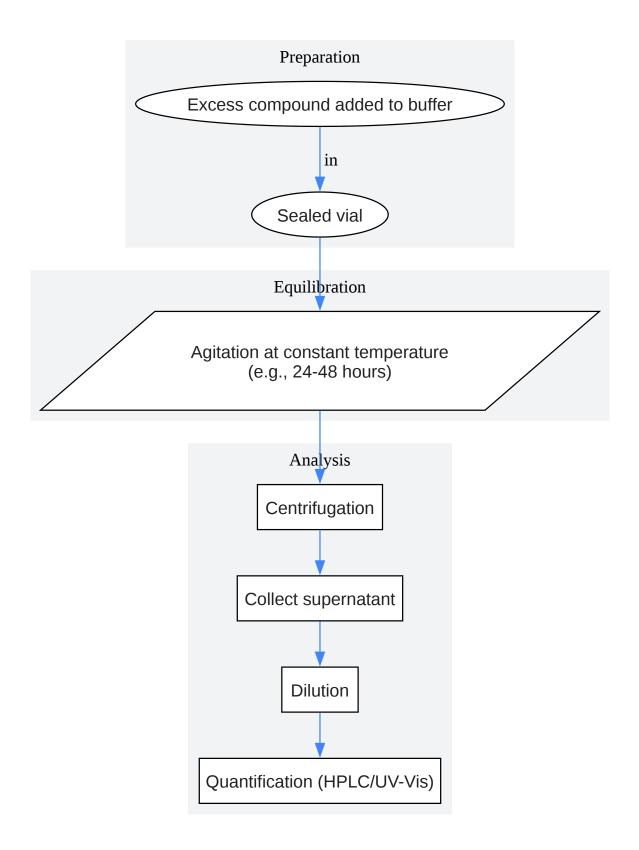
Detailed experimental protocols for the specific determination of physicochemical properties for these exact isomers are not extensively published. However, standardized methods are routinely applied to flavonoids.

# **Determination of Aqueous Solubility (Shake-Flask Method)**

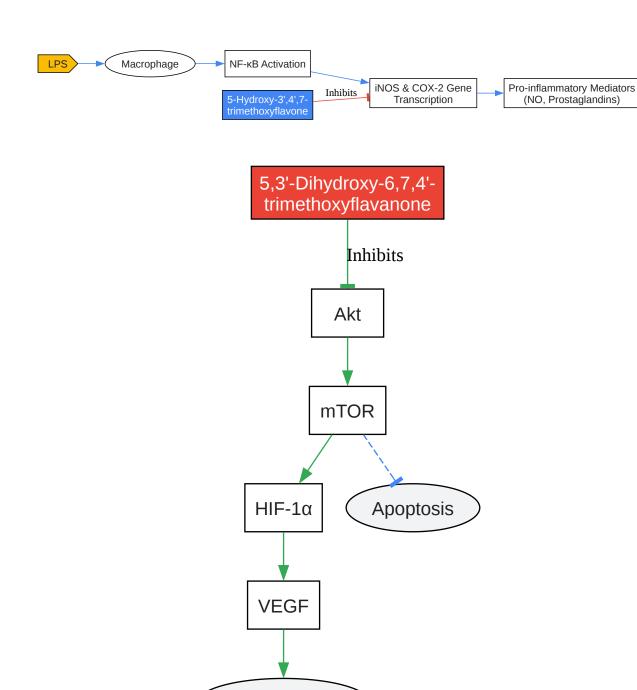
The isothermal shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in an aqueous buffer.

Workflow for Solubility Determination









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### References

- 1. 3'-Hydroxy-5,7,4'-trimethoxyflavone | C18H16O6 | CID 13964545 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-Hydroxy-5,7,4'-trimethoxyflavone | CAS:33554-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
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